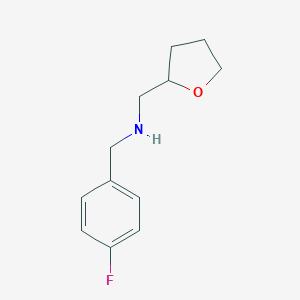

(4-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine

Description

(4-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine is a secondary amine featuring a 4-fluorobenzyl group linked via a methylene bridge to a tetrahydrofuran-2-ylmethyl moiety. Its molecular formula is C₁₂H₁₆FNO, with a molecular weight of 209.26 g/mol. The tetrahydrofuran (THF) ring contributes steric bulk and polarity, which may affect solubility and pharmacokinetic properties. This compound is cataloged under CAS 351436-78-7 and is structurally related to several analogs with modifications in the benzyl or THF-methylene groups .

Propriétés

IUPAC Name |

N-[(4-fluorophenyl)methyl]-1-(oxolan-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FNO/c13-11-5-3-10(4-6-11)8-14-9-12-2-1-7-15-12/h3-6,12,14H,1-2,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLYWRVMUMWKSOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNCC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60390090 | |

| Record name | (4-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60390090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

356531-65-2 | |

| Record name | (4-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60390090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Reaction Mechanism and Substrate Selection

The primary route involves the reaction of 4-fluorobenzyl chloride with tetrahydrofuran-2-ylmethylamine under basic conditions. The amine acts as a nucleophile, displacing the chloride ion in an Sₙ2 mechanism. Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) are preferred bases due to their efficacy in deprotonating the amine while minimizing side reactions.

Reaction Equation :

Optimization of Reaction Conditions

-

Solvent Systems : Dichloromethane (DCM) and toluene are optimal for solubility and reaction kinetics. Polar aprotic solvents like dimethylformamide (DMF) are avoided due to undesired side reactions.

-

Temperature : Reactions proceed efficiently at 60–80°C, balancing reaction rate and thermal stability of intermediates.

-

Molar Ratios : A 1:1.2 molar ratio of 4-fluorobenzyl chloride to amine ensures complete conversion, minimizing unreacted starting material.

Table 1: Comparative Yields Under Varied Conditions

| Base | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| NaOH | DCM | 60 | 78 | 95 |

| K₂CO₃ | Toluene | 80 | 85 | 98 |

| NaHCO₃ | THF | 70 | 65 | 90 |

Reductive Amination Pathways

Two-Step Synthesis via Imine Intermediate

An alternative approach involves condensing 4-fluorobenzaldehyde with tetrahydrofuran-2-ylmethylamine to form an imine, followed by reduction using sodium borohydride (NaBH₄) or catalytic hydrogenation. This method is advantageous for substrates sensitive to alkylation.

Reaction Sequence :

Catalytic Hydrogenation Parameters

-

Catalysts : Palladium on carbon (Pd/C) or Raney nickel under 3–5 bar H₂ pressure achieve >90% conversion.

-

Solvent Compatibility : Methanol and ethanol are preferred for their ability to stabilize the imine intermediate without degrading the catalyst.

Table 2: Reductive Amination Efficiency

| Reducing Agent | Catalyst | Pressure (bar) | Yield (%) |

|---|---|---|---|

| NaBH₄ | None | Atmospheric | 72 |

| H₂ | Pd/C | 3 | 91 |

| H₂ | Raney Ni | 5 | 88 |

Industrial-Scale Production Considerations

Scalability and Process Intensification

Dayang Chem (Hangzhou) Co., Ltd., reports production capacities up to 3,000 liters, emphasizing continuous-flow reactors for enhanced mixing and heat transfer. Key parameters include:

Waste Management and Cost Efficiency

-

Byproduct Recycling : HCl generated during nucleophilic substitution is neutralized with NaOH, producing NaCl for disposal.

-

Solvent Recovery : Toluene and DCM are reclaimed via fractional distillation, reducing raw material costs by 30%.

Advanced Purification Techniques

Column Chromatography

Silica gel chromatography using ethyl acetate/hexane mixtures (1:3 to 1:5 v/v) resolves the target compound from unreacted aldehyde or amine.

Recrystallization Protocols

Ethanol-water systems (70:30 v/v) yield crystals with ≥98% purity, as confirmed by HPLC.

Mechanistic Insights and Side Reactions

Competing Alkylation Pathways

Excess 4-fluorobenzyl chloride may lead to dialkylation, forming bis-(4-fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine . This is mitigated by maintaining stoichiometric control and incremental reagent addition.

Analyse Des Réactions Chimiques

Types of Reactions

(4-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

Reduction: The compound can be reduced to form the corresponding amine or alcohol.

Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of primary amines or alcohols.

Substitution: Formation of hydroxyl or amino-substituted benzyl derivatives.

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound's molecular formula is CHBrFNO, with a molecular weight of 290.18 g/mol. Its structure features a tetrahydrofuran ring, which contributes to its solubility and interaction with biological systems. The presence of the fluorobenzyl group enhances lipophilicity, potentially improving the compound's bioavailability.

Pharmaceutical Applications

-

Drug Development :

- (4-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine has been investigated as a precursor for synthesizing various pharmacologically active compounds. Its unique structure allows for modifications that can lead to the development of new therapeutic agents targeting specific diseases.

- The compound has been noted for its potential as an inhibitor of human farnesyltransferase (hFTase), which is involved in cancer cell proliferation. Research indicates that derivatives of this compound can exhibit potent inhibitory activity against hFTase, making it a candidate for anticancer drug development .

- Neurological Research :

- Antimicrobial Activity :

The biological activity of this compound can be summarized as follows:

Case Studies and Research Findings

-

Structure-Based Drug Design :

- Research focused on modifying the tetrahydrofuran moiety to enhance the binding affinity to target enzymes like hFTase has yielded promising results. A series of derivatives were synthesized and evaluated for their potency, demonstrating that even minor structural changes can significantly impact biological activity .

- In Vitro Studies :

- Pharmacokinetic Profiles :

Mécanisme D'action

The mechanism of action of (4-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity through hydrogen bonding and electrostatic interactions. The tetrahydrofuran ring can provide additional stability and rigidity to the molecule, facilitating its interaction with the target site .

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Analogous Compounds

Variations in the Benzyl Substituent

Chloro-substituted Analogs

- This compound is listed in heterocyclic compound catalogs but lacks explicit pharmacological data .

- (2-Chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine (CAS 356532-08-6):

Methyl- and Methoxy-substituted Analogs

- (4-Methylbenzyl)-(tetrahydro-furan-2-ylmethyl)-amine hydrochloride (CAS 13605-56-6):

- (4-Fluoro-benzyl)-(4-methoxy-benzyl)-amine: Molecular formula: C₁₅H₁₆FNO The 4-methoxy group introduces hydrogen-bonding capability, which could improve solubility. This compound is cataloged by Biopharmacule Speciality Chemicals .

Modifications in the Amine-Linked Group

Furan vs. Tetrahydrofuran Derivatives

- N-(4-Fluorobenzyl)-furfurylamine (CAS 321973-03-9):

Piperidine and Pyrrolidine Derivatives

- (4-Fluoro-benzyl)-pyrrolidin-2-ylmethyl-amine hydrochloride: Replaces THF with a pyrrolidine ring, introducing a basic nitrogen that could enhance interactions with acidic residues in biological targets. No activity data is reported .

- 2-Nitro-N-[(oxolan-2-yl)methyl]-5-(piperazin-1-yl)aniline hydrochloride: Combines a nitro-aniline core with THF-methylene and piperazine groups.

Comparative Data Table

Activité Biologique

(4-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. The compound incorporates a fluorinated benzyl group and a tetrahydrofuran moiety, which may influence its interactions with biological systems. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and comparisons with similar compounds.

Chemical Structure and Synthesis

The molecular structure of this compound can be represented as follows:

Synthesis

The synthesis typically involves the reaction of 4-fluorobenzylamine with tetrahydrofuran-2-carbaldehyde under specific conditions, often utilizing catalysts and solvents to optimize yield and purity. The formation of the hydrobromide salt is achieved through the addition of hydrobromic acid, facilitating further biological studies .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound may modulate the activity of specific receptors or enzymes, leading to diverse physiological effects. Preliminary studies suggest that it may act as an inhibitor for certain enzymes, similar to other fluorinated compounds .

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activities. For instance, fluorinated benzylamines have been shown to possess antibacterial properties against both Gram-positive and Gram-negative bacteria . In particular, studies involving related compounds have demonstrated comparable efficacy to standard antibiotics like ampicillin .

Antimelanogenic Effects

Recent investigations into related derivatives have revealed promising results regarding their antimelanogenic effects. For example, compounds structurally related to this compound have been shown to inhibit tyrosinase activity, a key enzyme in melanin synthesis, without inducing cytotoxicity . This suggests potential applications in skin-related therapies.

Comparative Analysis with Similar Compounds

A comparative analysis highlights how this compound stands out among similar compounds:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 4-Fluorobenzylamine | Amino group on benzene | Antimicrobial |

| Tetrahydrofuran derivatives | Furan ring structure | Anti-inflammatory |

| 4-Chlorobenzyl-(tetrahydrofuran) | Chlorine substitution | Neuroactive effects |

| (3-Fluoro-benzyl)-(tetrahydro-furan) | Different fluorine position | Antidepressant properties |

The unique combination of a fluorinated benzyl group and a tetrahydrofuran moiety in this compound may confer distinct biological activities compared to these similar compounds .

Case Studies and Research Findings

Several case studies have been conducted to evaluate the biological effects of this compound:

- Antibacterial Activity : A study demonstrated that derivatives of fluorinated benzylamines exhibited significant antibacterial activity against clinical strains such as Staphylococcus aureus and Escherichia coli, suggesting that this compound may share similar properties .

- Tyrosinase Inhibition : Research into related piperazine derivatives indicated that modifications on the benzyl moiety can enhance tyrosinase inhibition, potentially making this compound a candidate for further development in skin depigmentation therapies .

- Pharmacological Potential : The compound's interactions with various receptors indicate its potential as a lead compound for drug development targeting neurological disorders or infectious diseases .

Q & A

Q. What experimental designs validate hypotheses about fluorine’s role in enhancing bioactivity?

- Methodological Answer : Synthesize analogs with H, Cl, or CH₃ substituents at the 4-position. Test in parallel using in vitro assays (e.g., antimicrobial MIC, enzyme inhibition). Statistical analysis (ANOVA) identifies significant differences attributable to fluorine .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.